molecular formula C18H12ClN3S B2355742 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 956779-41-2

2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No. B2355742
CAS RN: 956779-41-2
M. Wt: 337.83
InChI Key: JQSLKVRIYQIKBU-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (2-CPPT) is a small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. 2-CPPT is a novel thiazole derivative, and its structure is characterized by a chlorine atom attached to a phenyl group, a pyrazole group, and a thiazole ring. 2-CPPT has been studied for its potential to modulate the activity of several enzymes, receptors, and transporters, and has been found to have a variety of biological activities.

Scientific Research Applications

Spectroscopic and Quantum Chemical Analysis

  • A compound closely related to 2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has been characterized using quantum chemical methods and vibrational spectral techniques. The study involved FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and characteristics of the compound (Viji et al., 2020).

Antimicrobial and Antifungal Effects

  • This compound has demonstrated promising antimicrobial and antifungal effects. Molecular docking studies were conducted to explore its interaction with different proteins, providing valuable information about its potential biological functions (Viji et al., 2020).

Corrosion Inhibition

  • Derivatives of this compound, specifically quinoxaline derivatives, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their effectiveness was demonstrated through various methods including weight loss measurement and electrochemical impedance spectroscopy (Saraswat & Yadav, 2020).

Anticancer Potential

  • Certain derivatives of this compound have shown anticancer activity, particularly against breast carcinoma cell lines. This was determined using WST-1 assay, indicating a concentration-dependent cellular growth inhibitory effect (Gomha, Salah, & Abdelhamid, 2014).

Molecular Docking Studies for Pharmacological Importance

  • Molecular docking studies indicate that this compound and its derivatives may hold significant pharmacological importance. These studies help in understanding the chemical selectivity and reactivity sites in the molecule, potentially leading to new drug development (Venil et al., 2021).

Synthesis and Evaluation of Novel Derivatives

  • Research has also focused on the synthesis and structural characterization of novel derivatives incorporating this compound. These studies contribute to the understanding of its properties and potential applications in various fields (Patel et al., 2013).

Antimicrobial Activity and Molecular Docking Analysis

  • The compound has been subject to antimicrobial activity analysis and molecular docking to explore its interaction with bacterial and fungal strains, indicating its potential use in developing antimicrobial agents (Shanmugapriya et al., 2021).

properties

IUPAC Name

2-[4-(4-chlorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)15-10-20-22(11-15)18-21-17(12-23-18)14-4-2-1-3-5-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSLKVRIYQIKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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